molecular formula C15H11N3O2 B2775975 3-(Quinazolin-4-ylamino)benzoic acid CAS No. 33683-29-3

3-(Quinazolin-4-ylamino)benzoic acid

Katalognummer: B2775975
CAS-Nummer: 33683-29-3
Molekulargewicht: 265.272
InChI-Schlüssel: IASGTMKCYAFHIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Quinazolin-4-ylamino)benzoic acid is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline moiety attached to a benzoic acid group, making it a valuable scaffold in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinazolin-4-ylamino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Quinazolin-4-ylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including 3-(Quinazolin-4-ylamino)benzoic acid, have been extensively studied for their anticancer properties. The compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

  • Mechanism of Action : The compound inhibits EGFR autophosphorylation, which is crucial for tumor growth and survival. This inhibition leads to reduced cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .
  • Case Studies :
    • A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range .
    • Another investigation highlighted the effectiveness of quinazoline-based compounds as dual inhibitors of EGFR and HER2, showcasing their potential in treating resistant cancer types .

Anti-Inflammatory Properties

The anti-inflammatory effects of quinazoline derivatives are another area of interest. Compounds similar to this compound have been reported to exhibit potent anti-inflammatory activity.

  • Mechanism : These compounds inhibit pathways that lead to inflammation, potentially by modulating cytokine production and reducing oxidative stress .
  • Research Findings :
    • In vitro studies have shown that certain derivatives can significantly reduce inflammatory markers in cell cultures, suggesting their utility in treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, particularly those involved in carbohydrate metabolism.

  • Alpha-Amylase and Alpha-Glucosidase Inhibition :
    • Recent studies indicate that this compound exhibits strong inhibitory effects on alpha-amylase and alpha-glucosidase, enzymes critical for carbohydrate digestion. It has been reported to be significantly more effective than standard inhibitors like acarbose .
CompoundAlpha-Amylase InhibitionAlpha-Glucosidase Inhibition
This compound34.9 times more potent than acarbose5.4 times more potent than acarbose

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are well-documented, with many compounds exhibiting activity against resistant strains of bacteria.

  • Mechanism : These compounds often target bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial growth and division .
  • Case Studies :
    • A specific quinazolinone derivative was found to synergize with piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an adjunct therapy in treating resistant infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Quinazolin-4-ylamino)benzoic acid is unique due to its specific combination of the quinazoline and benzoic acid moieties, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

3-(Quinazolin-4-ylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a quinazoline ring fused with a benzoic acid moiety, which enhances its reactivity and biological potential. The amino group attached to the quinazoline structure allows for the formation of various derivatives. Several synthesis methods have been documented, including:

  • Condensation reactions involving quinazoline derivatives and benzoic acid.
  • Cyclization techniques that yield the quinazoline structure from simpler precursors.

These methods highlight the versatility in synthesizing this compound and its analogs, enabling further exploration of their biological activities.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : It exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies indicate that derivatives of quinazoline compounds often enhance antibacterial efficacy through structural modifications .
  • Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting key enzymes involved in cancer cell proliferation. For instance, derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in tumor growth .
  • Enzyme Inhibition : this compound acts as an enzyme inhibitor, blocking active sites of specific enzymes, thereby hindering their activity .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibits bacterial growth
AnticancerInhibits EGFR autophosphorylation
Enzyme InhibitionBinds to enzyme active sites

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various assays:

  • Antimicrobial Screening : A study conducted by Zayed et al. reported that derivatives with specific substitutions on the quinazoline ring exhibited enhanced antibacterial activity against multiple strains of bacteria .
  • Cytotoxicity Assays : Research by Al-Omary et al. evaluated the cytotoxic effects of this compound on cancer cell lines, revealing significant inhibitory effects with low IC50 values, indicating potent anticancer properties .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound enhances proteasome activity and promotes apoptosis in cancer cells through its interaction with cellular pathways .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for several therapeutic applications:

  • Antimicrobial agents : Development of new antibiotics targeting resistant bacterial strains.
  • Cancer therapeutics : Formulation of anticancer drugs that inhibit specific pathways involved in tumor growth.

Eigenschaften

IUPAC Name

3-(quinazolin-4-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASGTMKCYAFHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.